Cas no 104809-21-4 (H-MET-LYS-OH FORMIATE SALT)
H-MET-LYS-OH FORMIATE SALT Chemical and Physical Properties
Names and Identifiers
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- H-MET-LYS-OH FORMIATE SALT
- H-MET-LYS-OH FORMATE
- met-lys formate
- Met-Lys formate salt
- (2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoic acid,formic acid
- L-Methionyl-L-lysine monoformate
- (S)-6-Amino-2-((S)-2-amino-4-(methylthio)butanamido)hexanoic acid compound with formic acid (1:1)
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- MDL: MFCD00058376
- Inchi: 1S/C11H23N3O3S.CH2O2/c1-18-7-5-8(13)10(15)14-9(11(16)17)4-2-3-6-12;2-1-3/h8-9H,2-7,12-13H2,1H3,(H,14,15)(H,16,17);1H,(H,2,3)/t8-,9-;/m0./s1
- InChI Key: SGTFBBAHFWVVKS-OZZZDHQUSA-N
- SMILES: S(C)CC[C@@H](C(N[C@H](C(=O)O)CCCCN)=O)N.OC=O
Computed Properties
- Exact Mass: 323.15100
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 21
- Rotatable Bond Count: 11
Experimental Properties
- PSA: 181.04000
- LogP: 1.89340
H-MET-LYS-OH FORMIATE SALT Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M75770-100mg |
(S)-6-Amino-2-((S)-2-amino-4-(methylthio)butanamido)hexanoic acid compound with formic acid (1:1) |
104809-21-4 | 100mg |
¥1948.0 | 2021-09-08 | ||
| abcr | AB476707-250 mg |
H-Met-Lys-OH formiate; . |
104809-21-4 | 250MG |
€245.00 | 2023-03-31 | ||
| abcr | AB476707-1 g |
H-Met-Lys-OH formiate; . |
104809-21-4 | 1g |
€635.00 | 2023-03-31 | ||
| abcr | AB476707-250mg |
H-Met-Lys-OH formiate; . |
104809-21-4 | 250mg |
€329.20 | 2025-04-22 | ||
| abcr | AB476707-1g |
H-Met-Lys-OH formiate; . |
104809-21-4 | 1g |
€817.50 | 2025-04-22 | ||
| Ambeed | A662595-1g |
(S)-6-Amino-2-((S)-2-amino-4-(methylthio)butanamido)hexanoic acid compound with formic acid (1:1) |
104809-21-4 | 95+% | 1g |
$1100.0 | 2024-04-26 |
H-MET-LYS-OH FORMIATE SALT Suppliers
H-MET-LYS-OH FORMIATE SALT Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on H-MET-LYS-OH FORMIATE SALT
Professional Introduction to H-MET-LYS-OH FORMIATE SALT (CAS No. 104809-21-4)
H-MET-LYS-OH FORMIATE SALT, a compound with the chemical identifier CAS No. 104809-21-4, represents a significant advancement in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions. The formiate salt form of this compound enhances its solubility and stability, making it a promising candidate for various biochemical assays and synthetic processes.
The molecular composition of H-MET-LYS-OH FORMIATE SALT includes a sequence of amino acids, specifically methionine (MET), lysine (LYS), and an hydroxyl group (-OH). This sequence is derived from natural peptides, which have been extensively studied for their biological activities. The addition of the formiate group not only improves the compound's pharmacokinetic properties but also opens up new avenues for its use in targeted drug delivery systems.
In recent years, there has been a surge in research focused on peptidomimetics—synthetic analogs of natural peptides that mimic their biological functions while offering improved pharmacological profiles. H-MET-LYS-OH FORMIATE SALT fits well within this paradigm, as it combines the structural advantages of natural peptides with the enhanced stability provided by the formiate salt form. This makes it an attractive scaffold for designing novel therapeutic agents that can interact with biological targets with high specificity and affinity.
One of the most compelling aspects of H-MET-LYS-OH FORMIATE SALT is its potential in the development of enzyme inhibitors. Enzymes play a crucial role in numerous biological pathways, and their dysregulation is often associated with various diseases. By designing peptidomimetics that can selectively inhibit specific enzymes, researchers can develop treatments that address the root causes of these conditions. The unique sequence of amino acids in H-MET-LYS-OH FORMIATE SALT makes it a versatile tool for such applications, particularly in the inhibition of metalloproteinases and other hydrolases.
The formiate salt form of this compound also offers advantages in terms of synthetic accessibility. The formiate group is relatively easy to introduce and remove, allowing for flexible modifications to the molecular structure. This flexibility is crucial for optimizing the compound's biological activity and pharmacokinetic properties. For instance, researchers can easily incorporate additional functional groups or linkers to enhance binding affinity or to facilitate targeted delivery to specific tissues or cells.
Recent studies have highlighted the potential of H-MET-LYS-OH FORMIATE SALT in cancer therapy. Cancer cells often exhibit altered metabolic pathways and enzymatic activities that contribute to their growth and survival. By targeting these pathways with peptidomimetics like H-MET-LYS-OH FORMIATE SALT, researchers aim to develop treatments that selectively inhibit cancer cell proliferation while sparing healthy cells. Preliminary findings suggest that this compound can disrupt key signaling pathways involved in cancer progression, offering a promising approach for developing novel anti-cancer agents.
In addition to its applications in oncology, H-MET-LYS-OH FORMIATE SALT has shown potential in treating inflammatory diseases. Chronic inflammation is a hallmark of many pathological conditions, including autoimmune disorders and cardiovascular diseases. By modulating inflammatory pathways with peptidomimetics, researchers can develop therapies that reduce inflammation without causing significant side effects. The ability of H-MET-LYS-OH FORMIATE SALT to interact with specific inflammatory mediators makes it a valuable tool for such applications.
The synthesis and characterization of H-MET-LYS-OH FORMIATE SALT have been refined through advanced techniques in organic chemistry and biochemistry. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly employed to ensure the purity and structural integrity of the compound. These methods allow researchers to accurately determine the molecular weight, solubility, and other physicochemical properties essential for its therapeutic applications.
The development of novel drug candidates often involves extensive preclinical testing to evaluate their safety and efficacy. H-MET-LYS-OH FORMIATE SALT has undergone several preclinical studies aimed at assessing its pharmacological properties. These studies have demonstrated its ability to interact with target proteins with high specificity, as well as its potential to modulate biological pathways relevant to various diseases. The results from these studies provide a strong foundation for further clinical development and eventual therapeutic use.
The future prospects for H-MET-LYS-OH FORMIATE SALT are promising, given its unique combination of structural features and functional properties. Ongoing research is focused on optimizing its pharmacokinetic profile, exploring new therapeutic applications, and developing innovative drug delivery systems. Collaborations between academic institutions and pharmaceutical companies are likely to accelerate the translation of this compound from laboratory research to clinical practice.
In conclusion, H-MET-LYS-OH FORMIATE SALT (CAS No. 104809-21-4) represents a significant advancement in peptidomimetic chemistry with broad implications for drug development. Its unique molecular structure, enhanced by the formiate salt form, makes it a versatile tool for designing novel therapeutic agents targeting various diseases. With continued research and development, this compound has the potential to improve patient outcomes and contribute to advancements in medicine.
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